molecular formula C5H11Cl2N3O2 B7970958 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol

Cat. No.: B7970958
M. Wt: 216.06 g/mol
InChI Key: QOLAPFBOAASTGN-UHFFFAOYSA-N
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Description

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, 5-chloro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with chloroacetic acid under acidic conditions.

    Attachment of the Propanol Group: The triazole ring is then functionalized with a propanol group. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.

    Reduction: The compound can be reduced to form 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.

    Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.

    Reduction: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Triazole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological effects.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    5-Chloro-1,2,4-triazole: The core triazole structure without the propanol group.

Uniqueness

3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to the presence of both a chloro-substituted triazole ring and a propanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O.ClH.H2O/c6-5-7-4(8-9-5)2-1-3-10;;/h10H,1-3H2,(H,7,8,9);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLAPFBOAASTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Cl)CO.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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